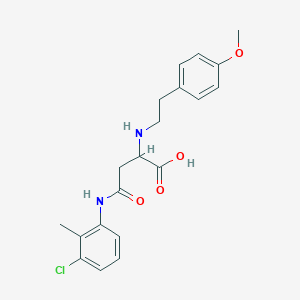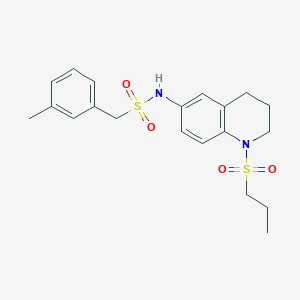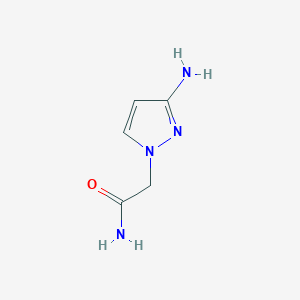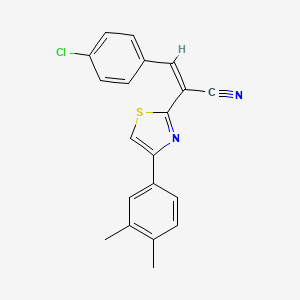![molecular formula C21H21NO6S2 B2960862 Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate CAS No. 2380193-23-5](/img/structure/B2960862.png)
Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common method .Molecular Structure Analysis
Thiophene is a five-membered heterocycle that contains one sulfur atom . It is an essential heterocyclic compound with a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-27-18-10-9-16(21(24)28-2)12-20(18)30(25,26)22-13-17(23)14-5-7-15(8-6-14)19-4-3-11-29-19/h3-12,17,22-23H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAJGYQLLSADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2960779.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2960781.png)
![4-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2960783.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2960787.png)
![1-[2-Chloro-4-(4-chlorophenyl)quinolin-3-yl]ethan-1-one](/img/structure/B2960788.png)





![6-chloro-N-(2,2-dimethoxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2960797.png)
![1-[(4-Ethylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2960798.png)
![N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2960799.png)